molecular formula C5H3N3O5 B127967 3,5-Dinitro-4-hydroxypyridine CAS No. 10425-71-5

3,5-Dinitro-4-hydroxypyridine

Cat. No. B127967
CAS RN: 10425-71-5
M. Wt: 185.09 g/mol
InChI Key: PUHTYORYOUQZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-4-hydroxypyridine is a chemical compound that is a derivative of pyridine, a basic heterocyclic organic compound. It contains nitro groups at the 3 and 5 positions and a hydroxy group at the 4 position on the pyridine ring. This structure allows for the possibility of tautomerism and the formation of hydrogen bonds, which can significantly influence its chemical behavior and interactions with other molecules .

Synthesis Analysis

The synthesis of nitro-substituted hydroxypyridines, such as 3,5-dinitro-4-hydroxypyridine, can involve multiple steps including substitution, oxidation, and nitration reactions. For example, a related compound, 3-methoxy-5,6-diamino-2-nitropyridine, was synthesized from 3,5-dichloropyridine through a series of these reactions . Although the exact synthesis of 3,5-dinitro-4-hydroxypyridine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 3,5-dinitro-4-hydroxypyridine can be analyzed using spectroscopic methods and quantum chemical calculations. These techniques reveal that the molecule can exist in different tautomeric forms due to the presence of the hydroxy group, which can participate in intramolecular hydrogen bonding. X-ray crystallography can be used to determine the crystal and molecular structure, providing insights into the conformation and stabilization of the molecule through weak interactions such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The reactivity of 3,5-dinitro-4-hydroxypyridine can be influenced by its functional groups and the ability to form complexes with metals. For instance, the interaction of 3,5-dinitrosubstituted hydroxypyridines with gold(I) phosphine complexes has been studied, showing the formation of different products depending on the position of the hydroxy group. The ortho isomer forms an N-aurated dimer, while the para isomer yields a salt composition with gold(I) phosphine . These reactions highlight the potential of 3,5-dinitro-4-hydroxypyridine to engage in complex chemical reactions leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dinitro-4-hydroxypyridine are characterized by its strong electron-withdrawing nitro groups and the electron-donating hydroxy group. These groups affect the molecule's acidity, solubility, and reactivity. The compound's ability to form hydrogen bonds can lead to the formation of various supramolecular structures and complexes with metals, as seen in the solvent-dependent coordination polymers formed with cobalt complexes . The vibrational characteristics of the molecule can be studied using IR and Raman spectroscopy, providing further information on the intramolecular and intermolecular interactions .

Scientific Research Applications

Interaction and Tautomerism Studies

3,5-Dinitro-4-hydroxypyridine has been studied for its interaction with other chemical entities and tautomerism. Research on its interaction with [O(AuPPh3)3][BF4] and spectroscopic analysis reveals insights into its tautomeric forms, contributing to the understanding of its structural properties (Kuz'mina et al., 1999).

Coordination Polymer Development

This compound plays a significant role in the development of coordination polymers. For instance, studies have shown that it acts as a bridging ligand in copper(II) complexes, forming double-chain structures with potential implications for material science and chemistry (Yan et al., 2008).

Synthesis and Transformation of Nitropyridines

The synthesis and transformation processes of nitropyridines, including 3,5-dinitro-4-hydroxypyridine, have been extensively studied. Research has explored its transformation into other compounds, enhancing our understanding of nitropyridine chemistry and its applications in creating new materials (Hollins et al., 1996).

Crystal Structure Analysis

The crystal structure of 3,5-dinitro-4-hydroxypyridine has been analyzed, offering insights into its molecular configuration and potential applications in crystallography and material sciences (Zhang et al., 2006).

Pharmaceutical and Antibacterial Applications

Although explicitly excluding drug use and dosage information, it's worth noting that derivatives of 3,5-dinitro-4-hydroxypyridine, such as 3-hydroxypyridine-4-one, have shown potential in inhibiting bacterial strains. This could have implications for pharmaceutical research and the development of new antibacterial agents (Sabet et al., 2012).

Interaction with Aromatic and Heterocyclic Carboxylic Acids

Research has also delved into the formation of organic salt complexes of 3,5-dinitro-4-hydroxypyridine with various carboxylic acids. This has implications for understanding molecular interactions and the development of new chemical compounds (Lynch et al., 1999).

properties

IUPAC Name

3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHTYORYOUQZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908877
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-4-hydroxypyridine

CAS RN

10425-71-5
Record name 3,5-Dinitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10425-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitro-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dinitro-4-hydroxypyridine
Reactant of Route 3
3,5-Dinitro-4-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
3,5-Dinitro-4-hydroxypyridine
Reactant of Route 5
Reactant of Route 5
3,5-Dinitro-4-hydroxypyridine
Reactant of Route 6
3,5-Dinitro-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.